molecular formula C19H24N4O B14149168 N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine CAS No. 877796-42-4

N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine

Cat. No.: B14149168
CAS No.: 877796-42-4
M. Wt: 324.4 g/mol
InChI Key: RZPKWKRFOBBQPZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a dimethylpyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a series of cyclization reactions. This can be achieved using starting materials such as indole derivatives and appropriate reagents under controlled conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the intermediate compound.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation and methoxylation reactions, respectively. These reactions typically require specific reagents and catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Shares the cyclohexyl and methoxy groups but differs in the core structure.

    N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine: Unique due to its specific pyrimidoindole core and functional groups.

Uniqueness

This compound stands out due to its unique combination of functional groups and core structure, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

877796-42-4

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C19H24N4O/c1-22(13-7-5-4-6-8-13)19-18-17(20-12-21-19)15-11-14(24-3)9-10-16(15)23(18)2/h9-13H,4-8H2,1-3H3

InChI Key

RZPKWKRFOBBQPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)N(C)C4CCCCC4

solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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